![molecular formula C18H20FN3O3 B5536383 (3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

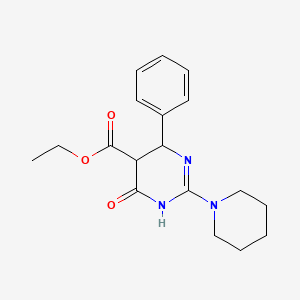

Synthesis Analysis

The synthesis of related pyrazole derivatives involves various strategies, including the use of diastereoselective routes, cyclization techniques, and reactions with different amines and reagents to form complex molecules with high specificity and yield. For example, the diastereoselective route involving rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids has been utilized to synthesize 3-aryl(pyrrolidin-1-yl)butanoic acids, showing the complexity and precision in synthesizing such molecules (Procopiou et al., 2018).

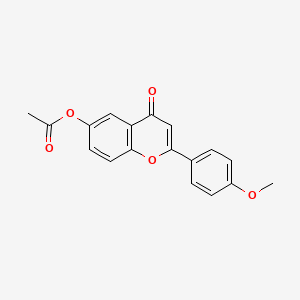

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystal packing, hydrogen bonding, and conformational analysis, reveals significant insights into their chemical behavior and potential interactions. For instance, studies on the crystal structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its esters have shown the importance of hydrogen bonding in defining their solid-state structure (Kumarasinghe et al., 2009).

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibition for Cancer Treatment

The compound has been identified as an Aurora kinase inhibitor. This inhibition is crucial in treating cancer because Aurora A kinase plays a significant role in the mitotic process. Inhibiting this kinase can lead to the disruption of cell division and, consequently, cancer cell death (ロバート ヘンリー,ジェームズ, 2006).

Antagonist for Rheumatoid Arthritis Treatment

The compound and its analogs have been explored as potent CC chemokine receptor 1 (CCR1) antagonists. These antagonists are intended for the treatment of rheumatoid arthritis. The synthesis and labeling of these compounds with carbon-13, carbon-14, and tritium have been detailed, contributing to the understanding of their properties in medical applications (B. Latli et al., 2018).

Fluorescent pH Sensor Development

A heteroatom-containing organic fluorophore, which is structurally related to the compound , has been synthesized and used as a fluorescent pH sensor. This sensor can detect acidic and basic organic vapors, demonstrating potential in various biochemical and environmental applications (Zhiyong Yang et al., 2013).

Potassium-Competitive Acid Blockers

Compounds similar to "(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid" have been investigated as potassium-competitive acid blockers (P-CABs). These blockers are used to treat conditions like acid reflux and are significant for their effectiveness and safety profile (A. Palmer et al., 2007).

Development of Iron(II) Complexes

The compound is structurally related to pyridine-4-carboxylate esters, which have been used to synthesize iron(II) complexes. These complexes have applications in materials science, particularly for their magnetic properties (Iurii Galadzhun et al., 2018).

Extraction of Pyridine-3-carboxylic Acid

Studies have been conducted on the extraction of pyridine-3-carboxylic acid using various diluents. This research is significant for the pharmaceutical and biochemical industries, where such acids are widely used (Sushil Kumar & B. V. Babu, 2009).

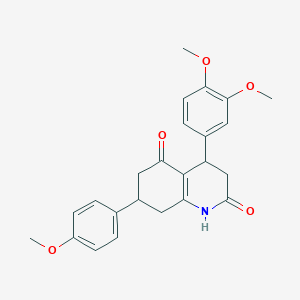

Antitumor Activity

Novel derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. This research is crucial in the development of new cancer treatments (H. Naito et al., 2005).

Idiopathic Pulmonary Fibrosis Treatment

Some analogs of the compound have been identified as αvβ6 integrin inhibitors, showing potential as therapeutic agents for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).

Versatile Synthesis Applications

The compound's analogs have been used in versatile synthesis applications, particularly in the preparation of pyrazolo[3,4-b]pyridines and other pyrido fused systems. These applications are significant in pharmaceutical and chemical research (C. Almansa et al., 2008).

Eigenschaften

IUPAC Name |

(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-12-5-7-20-22(12)8-6-17(23)21-10-15(16(11-21)18(24)25)13-3-2-4-14(19)9-13/h2-5,7,9,15-16H,6,8,10-11H2,1H3,(H,24,25)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAWDXCIRHLUBV-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=NN1CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)